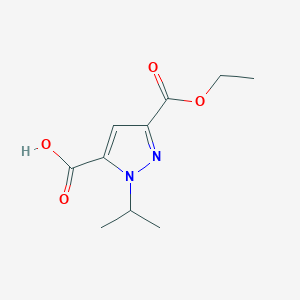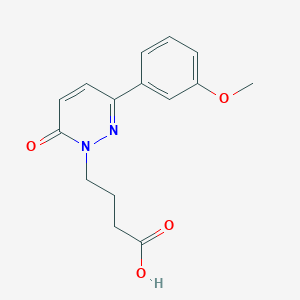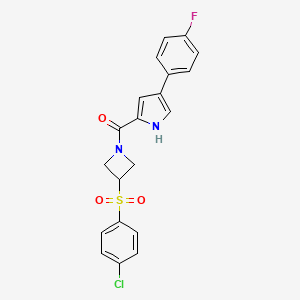![molecular formula C11H12ClN3O2S B2665463 N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide CAS No. 306321-50-6](/img/structure/B2665463.png)
N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
The synthesis of N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[3,2-a]pyrimidine ring system.
Análisis De Reacciones Químicas
N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which contributes to its biological activities. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant inhibitory activity against certain enzymes.
Thiazolo[5,4-b]pyrimidine: Used in the development of anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(2-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-11(2,3)9(17)14-8-7(12)18-10-13-5-4-6(16)15(8)10/h4-5H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYOXVXCKMVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(SC2=NC=CC(=O)N12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2665387.png)
![5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2665388.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one](/img/structure/B2665392.png)
![3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2665395.png)
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide](/img/structure/B2665398.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)


